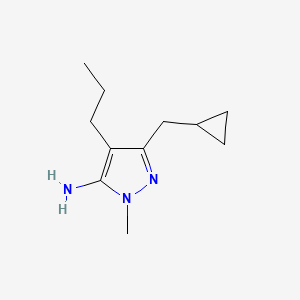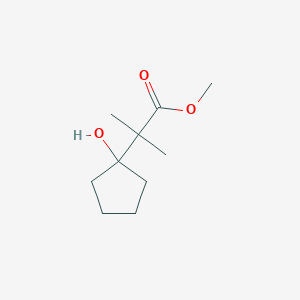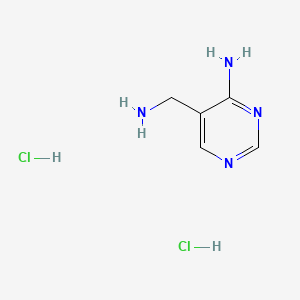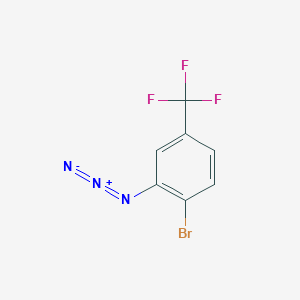
2-Chloro-3-ethyl-6-isopropoxyquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chloro group, an ethyl group, and a propan-2-yloxy group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated to introduce the chloro group.
Cyclization: The chlorinated aniline undergoes cyclization with an appropriate aldehyde or ketone to form the quinazolinone core.
Alkylation: The quinazolinone core is then alkylated with ethyl and propan-2-yloxy groups under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.
Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Products with hydroxyl groups replacing the propan-2-yloxy group.
Wissenschaftliche Forschungsanwendungen
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-3-ethylquinazolin-4-one: Lacks the propan-2-yloxy group.
3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one: Lacks the chloro group.
2-chloro-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one: Lacks the ethyl group.
Uniqueness
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one is unique due to the presence of all three substituents (chloro, ethyl, and propan-2-yloxy) on the quinazolinone core
Eigenschaften
Molekularformel |
C13H15ClN2O2 |
|---|---|
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
2-chloro-3-ethyl-6-propan-2-yloxyquinazolin-4-one |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-16-12(17)10-7-9(18-8(2)3)5-6-11(10)15-13(16)14/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
PEFYOGQWAYHWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=C(C=CC(=C2)OC(C)C)N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)



![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)

![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)

![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)


